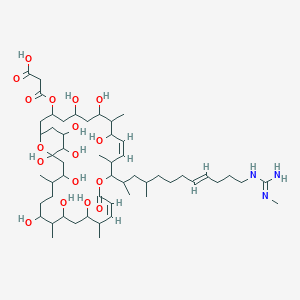
5-Ethyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methoxybenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been widely studied for its various biological properties. It was first synthesized in the 1980s as a potential antioxidant and has since been found to have a range of other applications, including as a neuroprotective agent, anti-inflammatory, and antiviral agent.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methoxybenzenesulfonamide is complex and not fully understood. It is thought to act as a glutathione peroxidase mimic, reducing reactive oxygen species and protecting against oxidative damage. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various ion channels and receptors, including NMDA receptors and TRPM2 channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-Ethyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various enzymes and ion channels, as mentioned above. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. In animal models, 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce neuronal damage and improve cognitive function following ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Ethyl-2-methoxybenzenesulfonamide is that it has been extensively studied and has a well-established safety profile. However, 5-Ethyl-2-methoxybenzenesulfonamide can be difficult to work with due to its low solubility in water and tendency to form aggregates. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide can interfere with certain assays, such as the MTT assay, which measures cell viability.
Direcciones Futuras
There are several potential future directions for research on 5-Ethyl-2-methoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce oxidative stress and improve mitochondrial function in animal models of these diseases. Another area of interest is its potential as an antiviral agent, particularly against emerging viral infections, such as COVID-19. 5-Ethyl-2-methoxybenzenesulfonamide has been found to have activity against SARS-CoV-2 in vitro and may have potential as a therapeutic agent. Additionally, there is ongoing research on the development of 5-Ethyl-2-methoxybenzenesulfonamide analogs with improved solubility and bioavailability.
Métodos De Síntesis
5-Ethyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzenesulfonyl chloride with ethylmagnesium bromide, followed by the addition of selenium dioxide and reduction with sodium borohydride. This method has been optimized over the years to produce high yields of pure 5-Ethyl-2-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methoxybenzenesulfonamide has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, and to reduce inflammation in animal models of arthritis and colitis. 5-Ethyl-2-methoxybenzenesulfonamide has also been found to have antiviral activity against a range of viruses, including influenza, hepatitis C, and HIV.
Propiedades
IUPAC Name |
5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLTHWTNUWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528074 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88085-82-9 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














